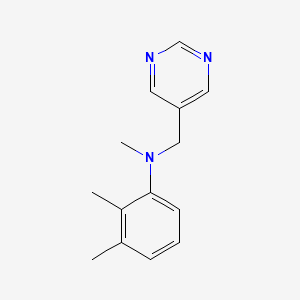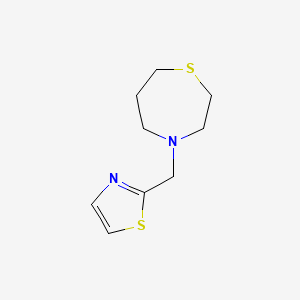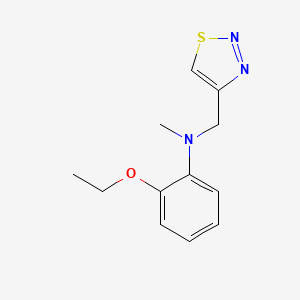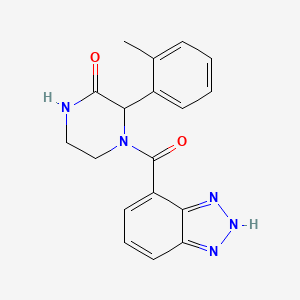
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline, also known as TMPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and an aniline group. TMPA has been found to have various biological activities and has been used in several applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline involves the binding of the compound to the SH2 domain of SHP-2. The SH2 domain is a protein domain that recognizes and binds to phosphorylated tyrosine residues in other proteins. The binding of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline to the SH2 domain of SHP-2 blocks the interaction of SHP-2 with its substrates, which results in the inhibition of its activity.
Biochemical and Physiological Effects:
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on SHP-2, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been shown to inhibit the activity of other enzymes, such as protein tyrosine phosphatases and serine/threonine kinases. N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has some limitations, such as its high cost and limited availability. The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline requires several steps and specialized equipment, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline. One possible direction is the development of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline analogs that have improved binding affinity and selectivity for SHP-2. Another direction is the investigation of the role of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline in the regulation of other signaling pathways and the identification of its potential targets. Furthermore, the use of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline in combination with other drugs for the treatment of cancer and other diseases could be explored.
Conclusion:
In conclusion, N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has provided valuable insights into the regulation of signaling pathways and the development of potential drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline involves the reaction of 2,3-dimethyl aniline with pyrimidine-5-carboxaldehyde in the presence of a base. The reaction results in the formation of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline. The synthesis of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been reported in several research papers, and the yield and purity of the compound depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been used in several scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline has been found to bind to the SH2 domain of the protein tyrosine phosphatase SHP-2, which is involved in the regulation of cell growth and differentiation. The binding of N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline to SHP-2 has been shown to inhibit its activity, which makes N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline a potential candidate for the development of drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-4-6-14(12(11)2)17(3)9-13-7-15-10-16-8-13/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCZHRTKHAYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C)CC2=CN=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-N-(pyrimidin-5-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)


![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)

